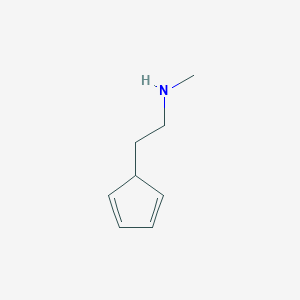
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is an organic compound featuring a cyclopentadienyl ring attached to an N-methylethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine typically involves the reaction of cyclopentadiene with N-methylethanamine under specific conditions. One common method involves the use of a base to deprotonate the cyclopentadiene, followed by nucleophilic attack on the N-methylethanamine. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentadienyl ring or the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopentadienyl or amine derivatives
Scientific Research Applications
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry, facilitating the formation of various metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadienyl ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with similar cyclopentadienyl rings but different metal coordination.
Cyclopenta-2,4-dien-1-yltrimethylsilane: A compound with a similar cyclopentadienyl ring but different substituents
Uniqueness
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is unique due to its combination of a cyclopentadienyl ring and an N-methylethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-yl-N-methylethanamine |
InChI |
InChI=1S/C8H13N/c1-9-7-6-8-4-2-3-5-8/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
TXKGXBLVMXQSFO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















